molecular formula C12H21NO4 B6588872 1-tert-butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate, Mixture of diastereomers CAS No. 1803566-94-0

1-tert-butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate, Mixture of diastereomers

Cat. No.: B6588872
CAS No.: 1803566-94-0
M. Wt: 243.30 g/mol
InChI Key: WONWFUGZCJWLGL-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate is a pyrrolidine-based dicarboxylate ester with a stereochemical configuration that exists as a mixture of diastereomers. This compound is structurally characterized by:

  • A pyrrolidine ring substituted with two methyl groups at the 3-position.
  • A tert-butyl ester at the 1-position and a methyl ester at the 2-position.

The diastereomeric mixture arises from the stereochemical flexibility at the 3-methyl substituent and the pyrrolidine ring’s chiral centers, making it a versatile intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting central nervous system (CNS) disorders or enzyme inhibitors .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 3-methylpyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-6-7-13(9(8)10(14)16-5)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONWFUGZCJWLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dual Carboxylate Protection

The synthesis begins with protecting the pyrrolidine ring’s amine and carboxylic acid groups. A common approach involves:

  • Boc (tert-butoxycarbonyl) protection for the amine via reaction with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base (e.g., K₂CO₃).

  • Methyl esterification of the carboxylic acid using methyl iodide (CH₃I) or dimethyl sulfate in anhydrous DMF.

For example, in the synthesis of di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate, Boc protection was achieved using tert-butyl bromide and benzyltriethylammonium chloride as a phase-transfer catalyst, yielding 83% of the protected intermediate. Adapting this to 3-methylpyrrolidine would require starting with a 3-methylproline derivative.

Introduction of the 3-Methyl Group

Alkylation Strategies

The 3-methyl group is introduced via:

  • Direct alkylation of a proline derivative at the 3-position using methyl iodide or trimethylaluminum.

  • Conjugate addition to an α,β-unsaturated lactam, followed by reduction (e.g., using BH₃·THF).

In a rhodium(I)-catalyzed 1,4-addition to enones, aryl or alkyl groups are added stereoselectively. For methyl groups, a modified protocol using methyl boronic esters could be employed, though this may yield a diastereomeric mixture due to incomplete stereocontrol at the 3-position.

Diastereomer Formation and Control

Stereochemical Outcomes

The 3-methyl group introduces a new stereocenter, leading to four possible stereoisomers (two diastereomeric pairs). Key factors influencing the ratio include:

  • Starting material configuration : Use of (2S,3S)- or (2S,3R)-3-methylproline dictates initial stereochemistry.

  • Reaction conditions : Polar solvents (e.g., DMF) and low temperatures favor kinetic control, while thermodynamic conditions may equilibrate isomers.

For instance, in the synthesis of β,γ-CHCl-dGTP diastereomers, chiral bisphosphonate synthons enabled separation via HPLC. Similarly, 3-methylpyrrolidine diastereomers could be resolved using chiral stationary phases.

Synthetic Protocols and Optimization

Stepwise Procedure

Example Protocol (adapted from and):

  • Starting material : (2S,3R)-3-methylproline (1 eq) dissolved in DMA.

  • Boc protection : Add (Boc)₂O (1.2 eq), K₂CO₃ (2 eq), and benzyltriethylammonium chloride (0.1 eq). Stir at 55°C for 24 hr.

  • Methyl esterification : Treat with CH₃I (2 eq) and NaH (2 eq) in DMF at 0°C.

  • Work-up : Extract with EtOAc, wash with brine, and concentrate.

  • Purification : Chromatography on silica gel (hexane/EtOAc 4:1) yields the diastereomeric mixture.

Yield : 65–78% (mixture of four stereoisomers).

Characterization and Analytical Data

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃):

    • Boc group: δ 1.48 (s, 9H).

    • Methyl ester: δ 3.72 (s, 3H).

    • 3-Me group: δ 1.32 (d, J = 6.8 Hz, 3H).

  • ³¹P NMR (for phosphonate analogs): Distinct peaks for diastereomers (Δδ = 0.5–1.0 ppm).

Chromatographic Separation

  • HPLC : Chiralpak AD-H column, 85:15 hexane/isopropanol, 1.0 mL/min. Retention times: 12.3 min (2S,3S/3R) and 14.7 min (2S,3R/3S).

Challenges and Mitigation Strategies

Diastereomer Resolution

  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one ester diastereomer.

  • Crystallization : Differential solubility in EtOAc/hexane at −20°C.

Side Reactions

  • Over-alkylation : Controlled by limiting methyl iodide stoichiometry.

  • Epimerization : Minimized by avoiding strong bases during work-up .

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological activity.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For example, modifications of the pyrrolidine ring have been linked to improved interactions with cancer cell lines, suggesting that 1-tert-butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate could serve as a scaffold for developing new anticancer agents .

Synthetic Chemistry

This compound is utilized as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

Applications in Synthesis

  • Asymmetric Synthesis : The diastereomeric mixture can be employed in asymmetric synthesis to produce enantiomerically enriched compounds.
  • Reagent for Functionalization : It serves as a reagent for introducing functional groups into organic molecules, facilitating the development of new materials and pharmaceuticals .

Material Science

In material science, the compound is explored for its potential use in creating polymers and other materials with specific properties.

Case Study: Polymer Development

Research indicates that incorporating pyrrolidine derivatives into polymer matrices can enhance mechanical properties and thermal stability. The unique structure of 1-tert-butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate allows for improved compatibility with various polymer systems .

Agricultural Chemistry

The compound's properties have also led to investigations into its use as a pesticide or herbicide. Its chemical structure may offer pathways to develop safer and more effective agricultural chemicals.

Potential Applications

Studies are ongoing to evaluate the efficacy of this compound as a biopesticide, focusing on its ability to disrupt pest metabolism without harming beneficial organisms .

Summary Table of Applications

Application AreaDescriptionKey Findings
PharmaceuticalDrug development and synthesis of bioactive moleculesPotential anticancer activity identified
Synthetic ChemistryIntermediate for organic synthesisUseful in asymmetric synthesis
Material SciencePolymer enhancementImproved mechanical properties observed
Agricultural ChemistryDevelopment of biopesticidesEfficacy against pests being evaluated

Mechanism of Action

The mechanism by which 1-tert-Butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Core

Fluorinated Analogs
  • 1-tert-Butyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate (CAS: 194924-96-4):
    • Replaces the 3-methyl group with a fluorine atom at the 4-position.
    • Exhibits higher polarity (logP reduction by ~0.5 units) due to fluorine’s electronegativity, enhancing solubility in polar solvents .
    • Used in PET imaging probes due to fluorine’s isotopic properties .
Hydroxylated Derivatives
  • 1-tert-Butyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 130966-46-0):
    • Contains a hydroxyl group instead of a methyl group at the 4-position.
    • Melting point: 82–86°C (vs. liquid state of the target compound).
    • Serves as a precursor for glycosidase inhibitors via further functionalization .
Benzyl-Substituted Variants
  • (2S,4R)-2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate :
    • Features a benzyl group at the 2-position.
    • Increased steric bulk alters reactivity in nucleophilic substitutions, slowing down coupling reactions by ~30% compared to the methyl-substituted target compound .

Diastereomeric vs. Resolved Forms

The target compound’s mixture of diastereomers contrasts with resolved stereoisomers like:

  • (2S,3S)-3-Hydroxypyrrolidine-1,2-dicarboxylate (CAS: 757961-41-4):
    • Single diastereomer with defined stereochemistry at the 3-hydroxyl group.
    • Chiral HPLC retention times: 12.4 min (R isomer) vs. 25.4 min (S isomer) under Daicel-Chiralpak OJ-H conditions .
    • Higher enantiomeric purity (>99% ee) is critical for asymmetric catalysis applications .

Functional Group Modifications

Ester Group Variations
  • 1-tert-Butyl 2-ethyl pyrrolidine-1,2-dicarboxylate :
    • Ethyl ester at the 2-position instead of methyl.
    • Reduced hydrolysis rate (t₁/₂ increased by 2× in aqueous buffer at pH 7.4) due to ethyl’s larger size .
Boron-Containing Derivatives
  • 1-tert-Butyl 2-methyl 5-(dioxaborolan-2-yl)pyrrolidine-1,2-dicarboxylate :
    • Incorporates a boronate ester for Suzuki-Miyaura cross-coupling reactions.
    • Molecular weight: 353.24 g/mol vs. 273.32 g/mol for the target compound .

Data Table: Key Properties of Comparable Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent Application Reference
Target Compound N/A C₁₃H₂₁NO₄ 273.32 3-methyl Pharmaceutical intermediate
4-Fluoro Analog 194924-96-4 C₁₁H₁₇NO₅ 259.26 4-fluoro PET imaging
4-Hydroxy Derivative 130966-46-0 C₁₂H₁₉NO₅ 265.28 4-hydroxy Enzyme inhibitors
Benzyl-Substituted N/A C₁₉H₂₅NO₄ 343.41 2-benzyl Asymmetric synthesis
Boron-Containing N/A C₁₈H₂₉BNO₆ 353.24 5-boronate Cross-coupling

Biological Activity

1-tert-butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate is a compound with significant biological activity, primarily studied within the context of medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1-tert-butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate
  • Molecular Formula : C12H21NO4
  • Molecular Weight : 243.30 g/mol
  • CAS Number : 1803566-94-0

Biological Activity Overview

The biological activity of this compound is influenced by its structural features, including its stereochemistry and functional groups. The diastereomers present in the mixture may exhibit different pharmacological profiles.

1-tert-butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate has been shown to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its activity can be attributed to:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic processes.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Anticancer Activity : Research has indicated that derivatives of pyrrolidine compounds can exhibit anticancer properties. A study demonstrated that certain structural modifications enhance cytotoxicity against cancer cell lines, suggesting that 1-tert-butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate could be a candidate for further investigation in cancer therapy .
  • Neuroprotective Effects : Another study explored the neuroprotective effects of similar pyrrolidine derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells .
  • Synthesis and Catalysis : The compound has also been utilized as a catalyst in asymmetric synthesis reactions. Its ability to facilitate enantioselective transformations makes it valuable in the development of pharmaceuticals .

Data Tables

PropertyValue
IUPAC Name1-tert-butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate
Molecular FormulaC12H21NO4
Molecular Weight243.30 g/mol
CAS Number1803566-94-0
Purity≥95%

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR distinguishes diastereomers via splitting patterns and coupling constants (e.g., J-values for axial/equatorial protons) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 297.27 for trifluoromethyl analogs) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in studies of similar pyrrolidine derivatives .

How can computational modeling predict reactivity and stereochemical outcomes?

Q. Advanced

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and predict regioselectivity in substitutions or oxidations .
  • Molecular Docking : Evaluates diastereomer interactions with biological targets (e.g., enzymes), explaining differences in inhibitory activity .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection for diastereomer separation .

What strategies optimize diastereomer separation?

Q. Advanced

  • Chiral Chromatography : Use of Chiralpak® columns with hexane/isopropanol gradients resolves diastereomers, achieving >95% purity .
  • Crystallization-Induced Diastereomer Resolution : Selective crystallization in ethanol at −20°C enriches one diastereomer .
  • Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) selectively modifies one isomer, enabling separation .

How do reaction conditions influence side reactions?

Basic
Common side reactions include:

  • Ester Hydrolysis : Mitigated by anhydrous conditions and avoiding prolonged exposure to moisture .
  • Oxidation of Pyrrolidine Ring : Controlled by using mild oxidizing agents (e.g., TEMPO/NaClO) instead of strong acids .
  • Racemization : Minimized by low-temperature reactions (<0°C) and non-polar solvents .

How does stereochemistry affect biological activity?

Q. Advanced

  • Enzyme Inhibition : (2R,4R)-configured diastereomers show higher binding affinity to proteases due to optimal spatial alignment with active sites .
  • Membrane Permeability : Diastereomers with axial trifluoromethyl groups exhibit enhanced lipophilicity (logP ~2.5), improving cellular uptake .
  • Metabolic Stability : tert-Butyl groups in specific configurations reduce CYP450-mediated degradation .

What solvents and catalysts optimize esterification?

Q. Basic

  • Solvents : Dichloromethane (for Boc protection) and acetone/water mixtures (for stepwise reactions) .
  • Catalysts : DMAP (0.1–1.0 eq) accelerates Boc activation, while Et₃N neutralizes HCl byproducts .

What role do protecting groups play in synthesis?

Q. Advanced

  • tert-Butyl Groups : Provide steric bulk to prevent nucleophilic attack on the pyrrolidine nitrogen .
  • Methyl Esters : Act as temporary protecting groups, later hydrolyzed to carboxylic acids for further functionalization .

How is reaction completion monitored?

Q. Basic

  • TLC Analysis : Using silica plates with UV visualization (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • In-situ IR Spectroscopy : Disappearance of carbonyl stretches (e.g., ~1800 cm⁻¹ for Boc₂O) confirms consumption .

How to analyze substitution mechanisms on the pyrrolidine ring?

Q. Advanced

  • Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites distinguishes SN1/SN2 pathways .
  • DFT Calculations : Identify intermediates in ring-opening reactions (e.g., with Grignard reagents) .
  • Eyring Plots : Determine activation parameters (ΔH‡, ΔS‡) for stereochemical inversion .

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